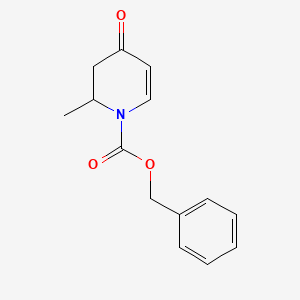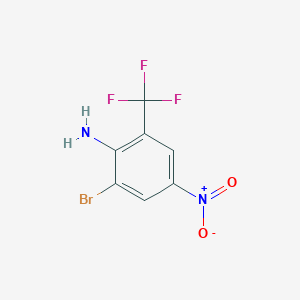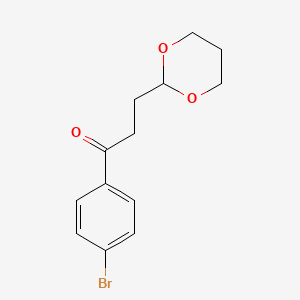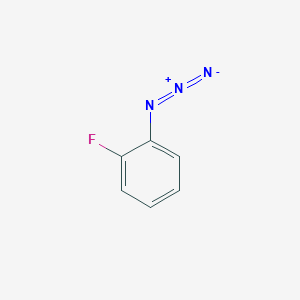
1-Azido-2-fluorobenzene
概述
描述
1-Azido-2-fluorobenzene is an aromatic azide compound with the molecular formula C6H4FN3. It is commonly used in organic synthesis, particularly in copper(I)-catalyzed azide-alkyne cycloaddition reactions . This compound is known for its high reactivity and is often utilized in various chemical transformations.
作用机制
Target of Action
1-Azido-2-fluorobenzene is an aromatic azide Aromatic azides are generally used in copper (i)-catalyzed azide-alkyne cycloaddition reactions .
Mode of Action
The mode of action of this compound involves its interaction with copper (I) in azide-alkyne cycloaddition reactions . This reaction is a key step in the synthesis of various organic compounds.
Biochemical Pathways
It’s known that the compound is used in copper (i)-catalyzed azide-alkyne cycloaddition reactions , which are part of the broader class of click chemistry reactions. These reactions are widely used in drug discovery and bioconjugation applications.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific context of its use. In the context of copper (I)-catalyzed azide-alkyne cycloaddition reactions, the compound contributes to the formation of a variety of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of copper (I)-catalyzed azide-alkyne cycloaddition reactions can be affected by factors such as temperature, pH, and the presence of other chemical species .
生化分析
Biochemical Properties
1-Azido-2-fluorobenzene plays a significant role in biochemical reactions, particularly in the context of azide-alkyne cycloaddition. This reaction is facilitated by copper(I) ions, which act as catalysts. The compound interacts with various enzymes and proteins, including copper(I) ions, to form stable triazole rings . These interactions are crucial for the synthesis of complex organic molecules and have applications in drug development and molecular biology.
Cellular Effects
This compound has been shown to influence cellular processes in various ways. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s azide group is reactive and can form covalent bonds with biomolecules, leading to changes in their function . This reactivity can be harnessed to study protein interactions and cellular processes, making this compound a valuable tool in biochemical research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of covalent bonds with biomolecules. The azide group can undergo cycloaddition reactions with alkynes, forming stable triazole rings . This reaction is catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The resulting covalent bonds can alter the function of proteins and other biomolecules, leading to changes in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods . Its reactivity with biomolecules can lead to long-term changes in cellular function, which can be observed in both in vitro and in vivo studies. Researchers must consider the stability and degradation of this compound when designing experiments.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular processes, while higher doses can lead to significant changes in cell function . Toxic or adverse effects may be observed at high doses, highlighting the importance of dosage optimization in experimental studies. Researchers must carefully monitor the dosage to avoid potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its azide group. The compound can undergo enzymatic defluorination, leading to the formation of fluorinated metabolites . These metabolites can interact with enzymes and cofactors, affecting metabolic flux and metabolite levels. Understanding these pathways is crucial for elucidating the compound’s biochemical effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound are essential for its biochemical activity and must be considered in experimental studies.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization is crucial for studying its biochemical effects and designing experiments to investigate its role in cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: 1-Azido-2-fluorobenzene can be synthesized through the reaction of 2-fluoroaniline with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. This intermediate is then treated with sodium azide to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the diazotization of 2-fluoroaniline followed by azidation. The reaction conditions typically require careful control of temperature and pH to ensure high yield and purity .
化学反应分析
1-Azido-2-fluorobenzene undergoes various types of chemical reactions, including:
1. Substitution Reactions:
Reagents and Conditions: Copper(I) catalysts are commonly used in azide-alkyne cycloaddition reactions.
Major Products: The reaction with alkynes forms 1,2,3-triazoles.
2. Reduction Reactions:
Reagents and Conditions: Hydrogenation using palladium on carbon can reduce the azide group to an amine.
Major Products: The reduction yields 2-fluoroaniline.
3. Oxidation Reactions:
Reagents and Conditions: Strong oxidizing agents like potassium permanganate can oxidize the aromatic ring.
Major Products: The oxidation can lead to the formation of various carboxylic acids.
科学研究应用
1-Azido-2-fluorobenzene has several applications in scientific research:
1. Chemistry:
- Used as a precursor in the synthesis of complex organic molecules.
- Employed in click chemistry for the formation of 1,2,3-triazoles .
2. Biology:
- Utilized in bioconjugation techniques to label biomolecules.
- Applied in the study of protein interactions and cellular processes .
3. Medicine:
- Investigated for its potential in drug discovery and development.
- Used in the synthesis of pharmaceutical intermediates .
4. Industry:
- Employed in the production of specialty chemicals and materials.
- Used in the development of advanced polymers and coatings .
相似化合物的比较
1-Azido-2-fluorobenzene can be compared with other aromatic azides such as 1-azido-4-fluorobenzene and 1-azido-2-chlorobenzene:
1. 1-Azido-4-fluorobenzene:
- Similar in structure but with the azide group at the para position.
- Exhibits similar reactivity in cycloaddition reactions .
2. 1-Azido-2-chlorobenzene:
- Contains a chlorine atom instead of a fluorine atom.
- Shows different reactivity due to the electron-withdrawing effect of chlorine .
Uniqueness of this compound:
- The presence of the fluorine atom enhances the compound’s reactivity and stability.
- Its unique electronic properties make it suitable for specific synthetic applications .
属性
IUPAC Name |
1-azido-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-5-3-1-2-4-6(5)9-10-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBOIKMFTLTNTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=[N+]=[N-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469338 | |
| Record name | 1-azido-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3296-04-6 | |
| Record name | 1-azido-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Azido-2-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B1279809.png)


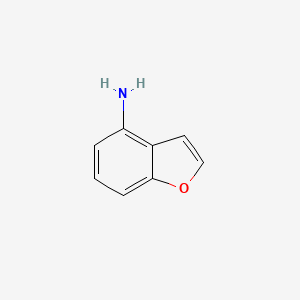
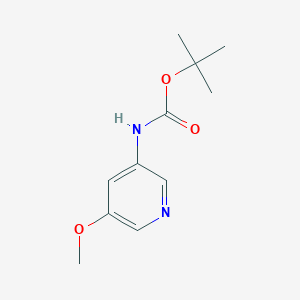

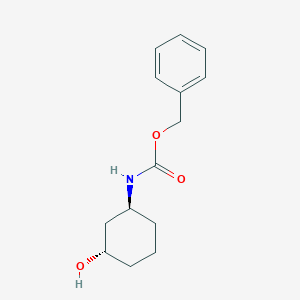
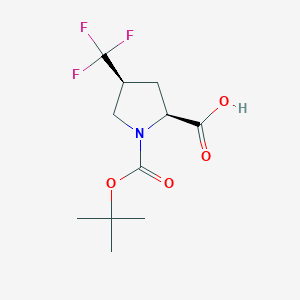
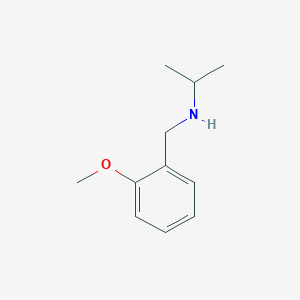
![5-azoniaspiro[4.4]nonane Bromide](/img/structure/B1279831.png)
